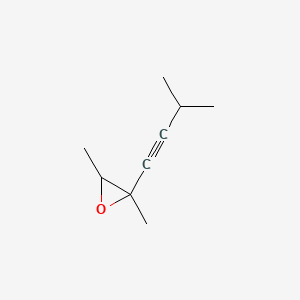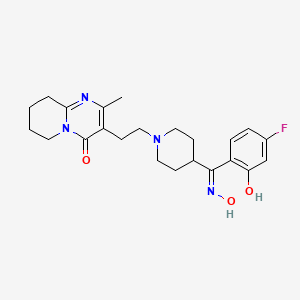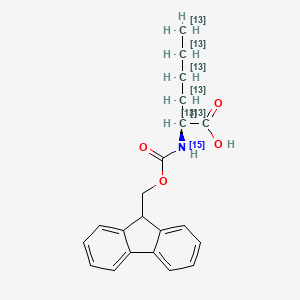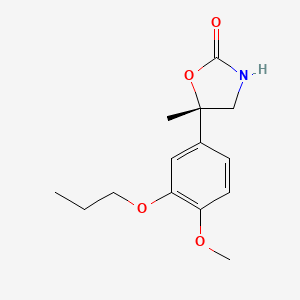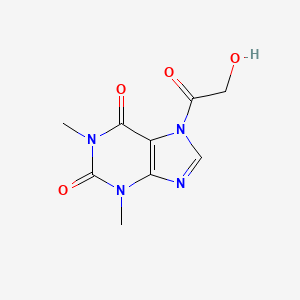
7-(2-Hydroxyacetyl)-1,3-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Hydroxyacetyl)-1,3-dimethylpurine-2,6-dione is a chemical compound that belongs to the purine family This compound is characterized by its unique structure, which includes a hydroxyacetyl group attached to a dimethylpurine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Hydroxyacetyl)-1,3-dimethylpurine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethyluric acid and 2-bromoacetyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions: 7-(2-Hydroxyacetyl)-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyacetyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyacetyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyacetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted purine derivatives.
科学的研究の応用
7-(2-Hydroxyacetyl)-1,3-dimethylpurine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 7-(2-Hydroxyacetyl)-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The hydroxyacetyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the purine core can interact with nucleic acids, influencing cellular processes.
類似化合物との比較
7-(2-Hydroxyacetyl)-1,3-dimethylxanthine: Similar structure but with different functional groups.
7-(2-Hydroxyacetyl)-1,3-dimethyladenine: Another purine derivative with distinct biological activities.
Uniqueness: 7-(2-Hydroxyacetyl)-1,3-dimethylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.
特性
分子式 |
C9H10N4O4 |
|---|---|
分子量 |
238.20 g/mol |
IUPAC名 |
7-(2-hydroxyacetyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)5(15)3-14/h4,14H,3H2,1-2H3 |
InChIキー |
NUMHQPCIIISQRN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


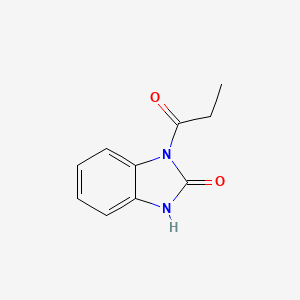
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)

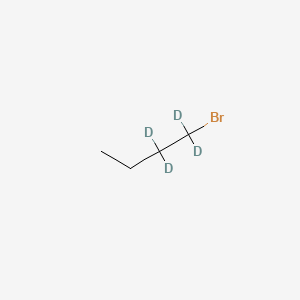
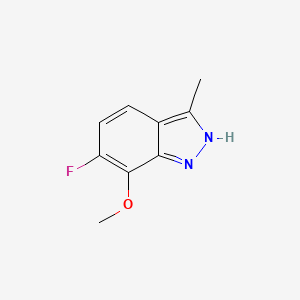

![5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene](/img/structure/B13836504.png)
